molecular formula C10H19NO2 B8693927 1-Oxa-4-azaspiro[4.5]decane-4-ethanol CAS No. 2359-11-7

1-Oxa-4-azaspiro[4.5]decane-4-ethanol

Cat. No. B8693927
Key on ui cas rn: 2359-11-7
M. Wt: 185.26 g/mol
InChI Key: DLCNHYLWGIBPPJ-UHFFFAOYSA-N
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Patent
US08093398B2

Procedure details

To a 50 mL flask containing diethanolamine (9,7 mL, 100 mmol) was added cyclohexanone (10,4 mL, 100 mmol, 1 eq.) and potassium carbonate (pulverized and dried at 160° C., 13,8 g, 100 mmol, 1 eq.). The reaction was stirred at 80° C. for 12 h. The reaction was cooled to room temperature and diluted with dichloromethane before filtering off potassium carbonate. The crude mixture diluted in cyclohexane was washed with water at 0° C. Drying with sodium sulfate and evaporation afforded the title product (8,4 g, 45% yield). 1H NMR (CDCl3, 400 MHz) d?(ppm): 3,91 (t, J=6,7 Hz, 2H); 3,60 (m, 2H); 3,00 (t, J=6,7 Hz, 2H); 2,70 (t, J=5,3 Hz, 2H); 1,72-1,50 (m, 7H); 1,43-1,30 (m, 2H); 1,21-1,04 (m, 1H). 13C NMR (CDCl3, 129,9 MHz) d?(ppm): 94,9; 63,2; 59,2; 50,3; 49,0; 32,6 (2C); 25,6; 23,3 (2C).
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[O:4]1[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
100 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
before filtering off potassium carbonate
ADDITION
Type
ADDITION
Details
The crude mixture diluted in cyclohexane
WASH
Type
WASH
Details
was washed with water at 0° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying with sodium sulfate and evaporation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1CCN(C12CCCCC2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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